N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide
CAS No.: 350993-26-9
Cat. No.: VC5227077
Molecular Formula: C14H14N2O5S
Molecular Weight: 322.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350993-26-9 |
|---|---|
| Molecular Formula | C14H14N2O5S |
| Molecular Weight | 322.34 |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C14H14N2O5S/c1-21-13-7-5-11(6-8-13)10-15-22(19,20)14-4-2-3-12(9-14)16(17)18/h2-9,15H,10H2,1H3 |
| Standard InChI Key | IVYXIOWXODCOID-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a benzenesulfonamide core substituted with a nitro group at the 3-position and an N-(4-methoxybenzyl) moiety. The sulfonamide functional group () bridges the nitrobenzene and methoxybenzyl units, creating a planar arrangement that influences its electronic properties . The IUPAC name, N-[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide, reflects this connectivity .
Stereoelectronic Effects
The nitro group () induces strong electron-withdrawing effects, polarizing the benzene ring and enhancing the electrophilicity of the sulfonamide sulfur atom. Conversely, the methoxy group () donates electron density via resonance, creating a push-pull electronic configuration that stabilizes the molecule . This duality is critical for its reactivity in nucleophilic substitution and condensation reactions.
Synthesis and Reaction Pathways
Sulfonylation of 4-Methoxybenzylamine
Reaction of 4-methoxybenzylamine with 3-nitrobenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields the target compound :
The reaction typically proceeds at 0–25°C with yields exceeding 90% after purification by recrystallization .
Alternative Pathways
Aryl diazonium salts of 3-nitrobenzenesulfonic acid may couple with 4-methoxybenzylamine under Ullmann or Buchwald-Hartwig conditions, though these methods are less commonly reported .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, Acetone-d6):
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δ 8.70 (s, 1H, SO₂NH)
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δ 8.20–7.40 (m, 4H, aromatic H from nitrobenzene)
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δ 7.30–6.80 (m, 4H, aromatic H from methoxybenzyl)
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δ 4.40 (d, J = 5.6 Hz, 2H, CH₂N)
13C NMR (100 MHz, Acetone-d6):
Infrared Spectroscopy
Key IR absorptions (cm⁻¹):
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3264 (N-H stretch, sulfonamide)
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1520 and 1350 (asymmetric/symmetric NO₂ stretches)
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1156 (S=O symmetric stretch)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 322.34 (calculated for ) .
Physicochemical Properties
The compound’s low aqueous solubility and moderate lipophilicity suggest utility in non-polar reaction media or as a hydrophobic pharmacophore .
Applications in Organic Synthesis
Intermediate for Heterocyclic Systems
The nitro group facilitates reduction to an amine (), enabling subsequent cyclization reactions. For example, catalytic hydrogenation yields 3-aminobenzenesulfonamide derivatives, which are precursors to sulfa drugs .
Protecting Group in Peptide Chemistry
The sulfonamide moiety can act as a temporary protecting group for amines, removable via acidic hydrolysis or reductive cleavage .
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